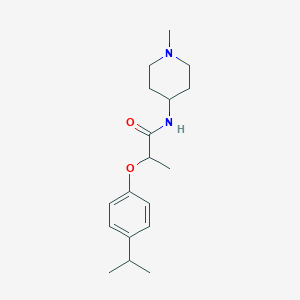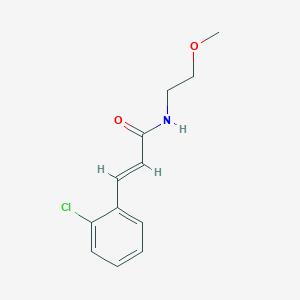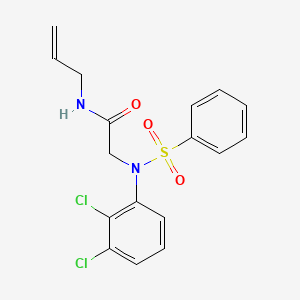
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPPP, is a chemical compound that has been widely used in scientific research for its unique properties and applications. IPPP is a synthetic compound that belongs to the class of amides and is commonly used as a reagent in biochemical and physiological studies.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of the reuptake of dopamine and norepinephrine by their respective transporters. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn enhances their signaling activity. The increased activity of dopamine and norepinephrine signaling pathways has been linked to the regulation of mood, motivation, reward, and other behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are primarily related to its effects on the dopamine and norepinephrine signaling pathways. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to increase the extracellular concentration of these neurotransmitters, leading to enhanced signaling activity. This property has been linked to the regulation of mood, motivation, and reward. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have analgesic properties, which have been attributed to its effects on the norepinephrine signaling pathway.
实验室实验的优点和局限性
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine uptake, making it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to the use of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments. One of the main limitations is that it has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to explore its potential as a therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders. Finally, future research could focus on developing new analogs of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved pharmacological properties, such as longer half-life and reduced off-target effects.
Conclusion:
In conclusion, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound that has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has a potent inhibitory effect on the uptake of dopamine and norepinephrine, which makes it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. While there are limitations to its use in lab experiments, the future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are promising, and it is likely to continue to be an essential tool for studying the neurochemistry of the brain.
合成方法
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted into 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The process is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a potent inhibitory effect on the uptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. This property makes 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide an essential tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)15-5-7-17(8-6-15)22-14(3)18(21)19-16-9-11-20(4)12-10-16/h5-8,13-14,16H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNVAYGLDLIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)


![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)